N-(3-Amino-2,2-difluoropropyl)-N-methylcyclopropanamine
Description
N-(3-Amino-2,2-difluoropropyl)-N-methylcyclopropanamine is a fluorinated cyclopropanamine derivative characterized by a cyclopropane ring fused to a methyl-substituted amine and a difluorinated propyl chain. The compound’s design incorporates fluorination and cyclopropane motifs, which are known to enhance metabolic stability, modulate lipophilicity, and influence receptor binding in medicinal chemistry .
Properties
Molecular Formula |
C7H14F2N2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
N'-cyclopropyl-2,2-difluoro-N'-methylpropane-1,3-diamine |
InChI |
InChI=1S/C7H14F2N2/c1-11(6-2-3-6)5-7(8,9)4-10/h6H,2-5,10H2,1H3 |
InChI Key |
ZJQAWSRYRJXJTG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(CN)(F)F)C1CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-2,2-difluoropropyl)-N-methylcyclopropanamine typically involves the reaction of a suitable cyclopropane derivative with a difluorinated amine. One common method is the nucleophilic substitution reaction where a cyclopropane derivative reacts with 3-amino-2,2-difluoropropylamine under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-2,2-difluoropropyl)-N-methylcyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-(3-Amino-2,2-difluoropropyl)-N-methylcyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of N-(3-Amino-2,2-difluoropropyl)-N-methylcyclopropanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cyclopropanamine Moieties
N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine
- Molecular Formula: C₁₂H₁₆ClNO
- Molecular Weight : 225.71
- Key Features: Cyclopropanamine core, chlorophenoxypropyl chain.
- Lacks the N-methyl group, making it a primary amine with higher reactivity and susceptibility to metabolic deamination .
Cyprofuram (N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
- Key Features : Cyclopropanecarboxamide, tetrahydrofuran ring.
- Comparison :
Fluorinated Analogues
2-[(3-Fluorophenyl)amino]-N-methylpropanamide
- Molecular Formula : C₁₀H₁₃FN₂O
- Molecular Weight : 196.22
- Key Features : Aromatic fluorine, methyl-substituted amide.
- Comparison :
- The fluorine on the aromatic ring enhances electron-withdrawing effects, contrasting with the aliphatic difluoro groups in the target compound, which primarily influence steric and electronic environments near the amine.
- The amide group reduces nucleophilicity compared to the secondary amine in the target compound, impacting reactivity .
Methyl-Substituted Amines
tert-Butyl N-(3-Amino-2,2-difluoropropyl)carbamate
- Molecular Formula : C₈H₁₆F₂N₂O₂
- Molecular Weight : 210.22
- Key Features : Carbamate-protected amine, difluoropropyl chain.
- Comparison :
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- Fluorination Effects: The aliphatic difluoro groups in the target compound likely enhance metabolic stability compared to non-fluorinated analogues, as seen in tert-butyl carbamate derivatives . Aromatic fluorination (e.g., in ) primarily alters electronic properties rather than stability .
- N-Methyl Substitution: The methyl group on the amine reduces susceptibility to oxidative deamination, a liability in primary amines like N-[3-(3-chlorophenoxy)propyl]cyclopropanamine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
